BenchChemオンラインストアへようこそ!

Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate

synthetic intermediate purity profile HPLC

This privileged kinase inhibitor scaffold integrates a pre-installed N-methylpiperazine and a methyl ester for rapid amide-bond formation. Unlike the free acid analog (CAS 1616670-62-2), it eliminates pre-activation steps, delivering an average 83% yield in direct amidations. The confirmed 3,5-regioisomeric purity minimizes side products and ensures reproducible pharmacokinetic data. Specifically validated for SRC-family (YES1, FYN) programs and the clinical candidate NXP900. Supplied at ≥98% HPLC purity for high-throughput 96-well plate synthesis with trimethylaluminum. Order now to accelerate hit-to-lead timelines.

Molecular Formula C15H19F3N2O2
Molecular Weight 316.32 g/mol
CAS No. 2206820-62-2
Cat. No. B1409496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate
CAS2206820-62-2
Molecular FormulaC15H19F3N2O2
Molecular Weight316.32 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC(=CC(=C2)C(F)(F)F)C(=O)OC
InChIInChI=1S/C15H19F3N2O2/c1-19-3-5-20(6-4-19)10-11-7-12(14(21)22-2)9-13(8-11)15(16,17)18/h7-9H,3-6,10H2,1-2H3
InChIKeyHUNPCFXEHQGDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate (CAS 2206820-62-2) – A Strategic Benzoate Ester Building Block for Kinase-Targeted Synthesis


Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate is a benzoate ester derivative that integrates a 4-methylpiperazine pharmacophore and a trifluoromethyl group, fulfilling the structural requirements of a privileged scaffold for kinase inhibitor programs. The compound is routinely supplied as a high‑purity synthetic intermediate (≥98 % by HPLC ) and is implicated in the assembly of potent SRC‑family kinase inhibitors, including the clinical candidate NXP900 (eCF506) [1]. Its combination of a masked carboxylic acid function and a pre‑installed basic piperazine moiety makes it a versatile starting material for amide‑bond formation and parallel library synthesis.

Why Generic Replacement of Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate with Its Free Acid or Des‑Methyl Congeners Compromises Synthetic Utility


The methyl ester form of this scaffold cannot be simply interchanged with the corresponding carboxylic acid or des‑methyl piperazine analogs without sacrificing synthetic efficiency and final product identity. The free acid (CAS 1616670‑62‑2) requires pre‑activation (e.g., conversion to an acid chloride or use of coupling reagents) before amide bond formation, introducing additional steps, lower atom economy, and typically reduced yields. Simultaneously, removal of the N‑methyl group on the piperazine ring alters the basicity and hydrogen‑bonding capacity of the intermediate, perturbing both the reactivity and the biological profile of downstream kinase inhibitors . The quantitative consequences of these substitutions are detailed in Section 3.

Quantitative Differentiation Evidence for Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate Against Primary In‑Class Alternatives


Purity Specification Advantage Over the Free Acid Analog

The target methyl ester is commercially available with a guaranteed purity of ≥98 % (NLT 98 %) , whereas the closest analog, 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoic acid, is routinely supplied at 95 % purity . This 3‑percentage‑point higher minimum purity reduces the burden of pre‑synthesis purification and lowers the risk of introducing undefined impurities into multi‑step medicinal chemistry campaigns.

synthetic intermediate purity profile HPLC

Molecular Weight Advantage Facilitating Higher Atom Economy in Amide Coupling

When the target methyl ester (MW 316.32 g/mol ) is used directly in trimethylaluminum‑mediated amidation, the only by‑product is methanol (MW 32.04). In contrast, coupling of the corresponding free acid (MW 302.29 g/mol ) with a standard coupling reagent such as HATU (MW 380.23) generates stoichiometric waste that substantially lowers atom economy. The methyl ester route therefore affords a more mass‑efficient transformation, an advantage that becomes significant during scale‑up.

amide bond formation atom economy molecular weight

Confirmed Regioisomeric Integrity Relative to Isomeric Trifluoromethyl‑benzoates

The 3,5‑disubstitution pattern of the target compound has been verified by ¹H and ¹⁹F NMR, confirming that the trifluoromethyl group resides exclusively at the 5‑position and the piperazine‑methyl group at the 3‑position . In contrast, commercial samples of the isomeric 3‑((4-methylpiperazin-1-yl)methyl)-4-(trifluoromethyl)benzoate frequently contain 5–10 % of the 3,5‑isomer, as indicated by supplier HPLC traces . Such regioisomeric contamination can confound SAR interpretation when the fragment is elaborated into a lead series.

regioisomer purity structural confirmation NMR

Directly Compatible with Library Synthesis Without Pre‑activation

In a representative kinase inhibitor library, 12 amide products were synthesized from the target methyl ester using AlMe₃‑mediated direct amidation in 72–91 % isolated yield (average 83 %), whereas parallel reactions starting from the free acid and HATU gave 51–78 % yield (average 64 %) [1]. The 19‑percentage‑point higher average yield translates into significantly less material loss when executing 96‑well plate‑based parallel chemistry.

parallel synthesis direct amidation trimethylaluminum

High‑Value Research and Industrial Application Scenarios for Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate


Kinase‑Focused Fragment‑Based Drug Discovery

The compound serves as a ready‑to‑use fragment for generating focused libraries of kinase inhibitors. Its intact N‑methylpiperazine engages the hinge‑region or solvent‑exposed pocket of kinases, while the methyl ester allows rapid diversification into amides without pre‑activation (see Section 3, average yield 83 %). This accelerates hit‑to‑lead timelines relative to the free acid or other regioisomers. [1]

Scale‑Up Synthesis of SRC‑Family Kinase Inhibitor Intermediates

For programs targeting SRC, YES1, or FYN kinases, this compound is a direct precursor to the clinical candidate NXP900. The higher purity (≥98 %) and regioisomeric integrity minimize side‑product formation during scale‑up, resulting in fewer column‑chromatography steps and higher throughput.

Parallel Medicinal Chemistry in 96‑Well Format

The methyl ester is ideally suited for trimethylaluminum‑mediated direct amidation in 96‑well plates, a protocol that delivers consistently high yields (72–91 %) across diverse amine sets. This eliminates the variable performance often observed with acid‑plus‑coupling‑reagent protocols, making the compound the preferred building block for high‑throughput medicinal chemistry. [1]

Regioisomer‑Sensitive Lead Optimization

When SAR around the trifluoromethyl‑phenyl substitution pattern is steep, the confirmed 3,5‑regioisomeric purity of this building block ensures that lead optimization data are not confounded by isomeric impurities. This is particularly critical for patent filing and for achieving reproducible in‑vivo pharmacokinetic profiles.

Quote Request

Request a Quote for Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.